N,N'-(Iminoethylene)bismyristamide monoacetate
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Overview
Description
N,N’-(Iminoethylene)bismyristamide monoacetate is a chemical compound with the molecular formula C32H65N3O4 and a molecular weight of 555.8762 . This compound is known for its unique structure, which includes an iminoethylene group and two myristamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminoethylene)bismyristamide monoacetate typically involves the reaction of myristic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the iminoethylene linkage. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N,N’-(Iminoethylene)bismyristamide monoacetate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminoethylene)bismyristamide monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The iminoethylene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N,N’-(Iminoethylene)bismyristamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Iminoethylene)bismyristamide monoacetate involves its interaction with specific molecular targets. The iminoethylene group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .
Comparison with Similar Compounds
Similar Compounds
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate: This compound has a similar structure but includes an additional ethylenebis group.
N,N’-[Ethylenebis(iminoethylene)]bismyristamide: Similar in structure but lacks the monoacetate group.
Uniqueness
N,N’-(Iminoethylene)bismyristamide monoacetate is unique due to its specific iminoethylene linkage and myristamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
93918-58-2 |
---|---|
Molecular Formula |
C32H65N3O4 |
Molecular Weight |
555.9 g/mol |
IUPAC Name |
acetic acid;N-[2-(2-tetradecanoylhydrazinyl)ethyl]tetradecanamide |
InChI |
InChI=1S/C30H61N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-29(34)31-27-28-32-33-30(35)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h32H,3-28H2,1-2H3,(H,31,34)(H,33,35);1H3,(H,3,4) |
InChI Key |
JXSLZIAMDRHXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNNC(=O)CCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
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